3-Hydroxymethyl-picumast
Description
Chemical Identity:
3-Hydroxymethyl-picumast (CAS: 102402-47-1) is a chromen-2-one derivative with the molecular formula C₂₅H₂₉ClN₂O₄ and a molar mass of 456.96 g/mol . Its IUPAC name is 7-[3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propoxy]-3-(hydroxymethyl)-4-methyl-chromen-2-one, highlighting its complex structure featuring a hydroxymethyl (-CH₂OH) group, a piperazinyl-propoxy chain, and a 4-chlorobenzyl substituent .
Properties
CAS No. |
102402-47-1 |
|---|---|
Molecular Formula |
C25H29ClN2O4 |
Molecular Weight |
457 g/mol |
IUPAC Name |
7-[3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propoxy]-3-(hydroxymethyl)-4-methylchromen-2-one |
InChI |
InChI=1S/C25H29ClN2O4/c1-18-22-8-7-21(15-24(22)32-25(30)23(18)17-29)31-14-2-9-27-10-12-28(13-11-27)16-19-3-5-20(26)6-4-19/h3-8,15,29H,2,9-14,16-17H2,1H3 |
InChI Key |
KSEGSVAXULZZCC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCCN3CCN(CC3)CC4=CC=C(C=C4)Cl)CO |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCCN3CCN(CC3)CC4=CC=C(C=C4)Cl)CO |
Other CAS No. |
102402-47-1 |
Synonyms |
3-hydroxymethyl-picumast |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
Acidity : The carboxylic acid group confers stronger acidity compared to the hydroxymethyl derivative, altering ionization behavior and interaction with biological targets.
Mass : The additional oxygen atom and molecular rearrangement increase the molar mass by ~14 g/mol.
Other Structurally Related Compounds
- 3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole (): This oxadiazole derivative diverges significantly in core structure but retains a piperidine-linked aromatic system. Its sulfonyl and oxadiazole groups may enhance metabolic stability compared to chromenone-based compounds.
Data Table: Structural and Physicochemical Comparison
| Compound | CAS Number | Molecular Formula | Molar Mass (g/mol) | Functional Group | Solubility (Water) | Acidity |
|---|---|---|---|---|---|---|
| This compound | 102402-47-1 | C₂₅H₂₉ClN₂O₄ | 456.96 | -CH₂OH | Practically insoluble | Weakly acidic |
| 3-Carboxylic acid-picumast | 102392-27-8 | C₂₅H₂₇ClN₂O₅ | 470.95 | -COOH | Not specified | Strongly acidic (inferred) |
Sources :
Research Findings and Implications
- Synthetic Challenges : emphasizes methodological rigor in analyzing such compounds, suggesting that separation techniques (e.g., HPLC) are critical for purity assessment, especially given their structural complexity .
- Functional Group Impact : The substitution of hydroxymethyl with carboxylic acid alters electronic properties and hydrogen-bonding capacity, which could influence receptor binding or metabolic pathways in drug design .
Notes
Methodological Considerations : Analytical protocols for these compounds require optimization of mobile phases and detectors due to low solubility and structural similarity .
Data Gaps : Solubility and pKa values for 3-carboxylic acid-picumast remain unquantified in available literature, necessitating further experimental validation .
Structural Diversity: While picumast derivatives share a chromenone backbone, functional group variations (e.g., hydroxymethyl vs. carboxylic acid) underscore the need for tailored synthetic and analytical approaches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
